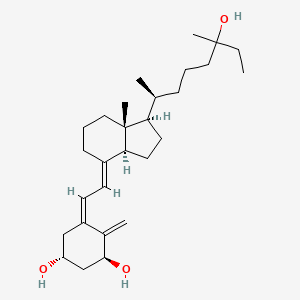

26-Homo-calcitriol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

26-Homo-calcitriol is a synthetic analog of 1,25-dihydroxyvitamin D3, the hormonally active form of vitamin D3. This compound is designed to mimic the biological activities of natural vitamin D3 but with enhanced potency and selectivity. It plays a crucial role in calcium homeostasis and bone metabolism, making it a significant compound in medical and biochemical research .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 26-Homo-calcitriol involves multiple steps, starting from a suitable steroid precursor. The key steps include:

Hydroxylation: Introduction of hydroxyl groups at specific positions.

Side Chain Modification: Incorporation of the 26-homo group through selective chemical reactions.

Photochemical Reactions: Utilization of UV light to induce specific structural changes.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch Processing: Sequential addition of reagents and catalysts.

Purification: Use of chromatography techniques to isolate the desired product.

化学反应分析

Types of Reactions: 26-Homo-calcitriol undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.

Substitution: Replacement of specific functional groups with others.

Common Reagents and Conditions:

Oxidizing Agents: Such as chromium trioxide or potassium permanganate.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

Solvents: Including methanol, ethanol, and dichloromethane.

Major Products: The major products formed from these reactions include various hydroxylated and ketone derivatives of this compound .

科学研究应用

Antitumor Activities

Mechanism of Action:

26-Homo-calcitriol exhibits significant antiproliferative properties against various cancer cell lines. Research indicates that it is more potent than calcitriol in inducing differentiation and apoptosis in human promyelocytic leukemia cells (HL-60) and other cancer types. In vitro studies have demonstrated that this compound is approximately tenfold more effective than calcitriol in promoting the differentiation of HL-60 cells into monocytes, which are crucial for immune response .

Case Studies:

- A study reported that this compound effectively inhibited the growth of several cancer cell lines, including breast, prostate, and colon cancer cells. The combination of this compound with traditional chemotherapeutics like cisplatin showed synergistic effects, enhancing the overall efficacy of the treatment while reducing side effects associated with high doses of chemotherapy .

- Another investigation highlighted its role in inhibiting angiogenesis, a critical process for tumor growth and metastasis. Tumor-bearing animal models treated with this compound exhibited significant regression of primary tumors .

Bone Health and Calcium Regulation

Calcium Mobilization:

Similar to calcitriol, this compound plays a role in calcium homeostasis. It has been shown to stimulate intestinal calcium transport in vitamin D-deficient rats, indicating its potential utility in treating conditions related to calcium deficiency .

| Property | Calcitriol | This compound |

|---|---|---|

| Potency in inducing differentiation | Standard | Higher |

| Calcium mobilization from bone | Moderate | Enhanced |

| Antiproliferative effect | Standard | Superior |

Therapeutic Potential in Metabolic Disorders

Research Insights:

Recent studies suggest that this compound may have therapeutic implications for metabolic disorders such as obesity and diabetes. By modulating insulin sensitivity and glucose metabolism, this compound could potentially aid in managing type 2 diabetes .

Clinical Trials:

Ongoing clinical trials are investigating the effects of this compound on metabolic parameters in patients with insulin resistance. Preliminary results indicate improvements in glycemic control and lipid profiles .

Formulation Challenges and Innovations

Despite its promising applications, the clinical use of this compound faces challenges related to formulation and bioavailability. Researchers are exploring novel delivery systems, such as self-microemulsifying formulations, to enhance the oral bioavailability of this compound .

作用机制

The mechanism of action of 26-Homo-calcitriol involves binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. Upon binding, the compound induces conformational changes in the VDR, allowing it to interact with specific DNA sequences and modulate the transcription of target genes. This leads to various biological effects, including increased calcium absorption in the intestines and enhanced bone mineralization .

相似化合物的比较

1,25-Dihydroxyvitamin D3: The natural form of the hormone with similar biological activities.

24-Homo-1,25-dihydroxyvitamin D3: Another synthetic analog with different side chain modifications.

22-Oxa-1,25-dihydroxyvitamin D3: A synthetic analog with an oxygen atom replacing a carbon in the side chain.

Uniqueness: 26-Homo-calcitriol is unique due to its enhanced potency and selectivity in inducing specific biological effects. It has shown greater efficacy in promoting bone resorption and differentiation of certain cell types compared to other analogs .

属性

CAS 编号 |

105687-81-8 |

|---|---|

分子式 |

C28H46O3 |

分子量 |

430.673 |

IUPAC 名称 |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-6-hydroxy-6-methyloctan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C28H46O3/c1-6-27(4,31)15-7-9-19(2)24-13-14-25-21(10-8-16-28(24,25)5)11-12-22-17-23(29)18-26(30)20(22)3/h11-12,19,23-26,29-31H,3,6-10,13-18H2,1-2,4-5H3/b21-11+,22-12-/t19-,23+,24+,25-,26-,27?,28+/m0/s1 |

InChI 键 |

QRBVGIIEIQPZJM-HEASHCKFSA-N |

SMILES |

CCC(C)(CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |

同义词 |

26-homo-1,25-dihydroxyvitamin D3 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。